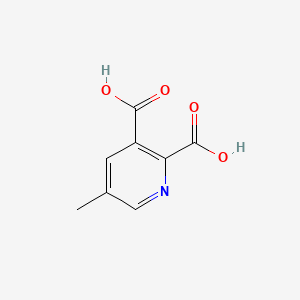

5-Methylpyridine-2,3-dicarboxylic acid

Vue d'ensemble

Description

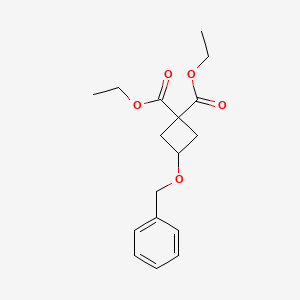

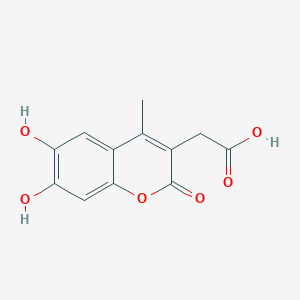

5-Methylpyridine-2,3-dicarboxylic acid is a chemical compound with the CAS Number: 53636-65-0 . It has a molecular weight of 181.15 and its IUPAC name is 5-methyl-2,3-pyridinedicarboxylic acid . It is stored at a temperature of 2-8°C in an inert atmosphere .

Synthesis Analysis

The synthesis of 5-bromomethylpyridine-2,3-dicarboxylic acid methyl ester (CMPE) involves a bromination reaction with this compound dimethyl ester (MPE) as the raw material, N-bromosuccinimide (NBS) as the brominating reagent, and azobisisobutyronitrile (AIBN) as an initiator .Chemical Reactions Analysis

The bromination reaction of MPE is a typical reaction initiated by free radicals . The activation energy of bromination of MPE was found to be 37.02 kJ mol –1, and the apparent reaction heat was 2.23 kJ mol –1 (calculated in the moles of NBS) .Applications De Recherche Scientifique

Complex Synthesis and Structure Characterization :

- A study explored the reaction of 3-methylpyridine-2,5-dicarboxylic acid with CoCl2·6H2O, leading to a three-dimensional complex [Co(Mepydc)(H2O)4]n·2.5nH2O. This complex was characterized using elemental analyses, infrared spectra, TG and DSC analysis, and single crystal X-ray diffraction (Wang Ya-zhen, 2007).

Crystal Structure Analysis :

- Research on 5-Methylpyrazine-2,3-dicarboxylic acid revealed the formation of a rare O−H···N trimer synthon in a Kagome lattice. This was identified in a crystal system stabilized by C−H···O helices (N. Babu & A. Nangia, 2006).

Coordination Polymers :

- The synthesis of 2-methylpyridine-3,5-dicarboxylic acid, a donor in coordinate polymer synthesis, was reported. Its structure was characterized by IR and 1HNMR spectroscopy (Jia Hong-bin, 2005).

Synthesis Optimization :

- An improved synthesis method for 5-methylpyridine-3-carboxylic acid, an intermediate of Rupatadine, was developed. This optimized process was suggested for industrial application due to its practicality (Zhuang Xiong, 2005).

Synthesis of Ligands for Complexation :

- The synthesis of mono-, bis-, and tris-tridentate ligands based on 5′-substituted-2,2′-bipyridine-6-carboxylic acid was described. These ligands are suited for complexation of lanthanide(III) cations (L. Charbonnière, N. Weibel, & R. Ziessel, 2001).

Antitumor Activity :

- A study discussed the synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, highlighting its potential in inhibiting mammalian dihydrofolate reductase and activity against Walker 256 carcinosarcoma in rats (E. Grivsky et al., 1980).

Metal-Organic Frameworks (MOFs) :

- Research involving 2,2′-Bipyridine-5,5′-dicarboxylic acid led to the synthesis of a zirconium-based MOF with N-donor coordination functionality. This MOF showed effectiveness in toxic hydrogen sulfide capture, particularly with copper-loaded samples (Georg Nickerl et al., 2014).

Dye-Sensitized Solar Cells (DSCs) :

- Copper(I) complexes with 6,6'-disubstituted-2,2'-bipyridine ligands bearing carboxylic acid substituents were synthesized for incorporation into copper-based dye-sensitized solar cells (E. Constable et al., 2009).

Mécanisme D'action

Target of Action

The primary target of 5-Methylpyridine-2,3-dicarboxylic acid is the methyl group on the pyridine ring . This compound is used as a raw material in the bromination reaction, which is a key step in the synthesis of imidazolinones .

Mode of Action

The mode of action of this compound involves a bromination reaction. This reaction is initiated by free radicals and increases the polarity of the molecule by introducing a bromine atom . The bromination reaction of this compound is selective and currently has a selectivity of about 50% .

Biochemical Pathways

The bromination of this compound affects the synthesis pathway of imidazolinones . The introduction of a bromine atom into the molecule activates the C–H bond of the alkane to obtain the halogen-substituted target product .

Pharmacokinetics

The activation energy of bromination of this compound was found to be 37.02 kJ mol –1, and the apparent reaction heat was 2.23 kJ mol –1 .

Result of Action

The result of the action of this compound is the synthesis of 5-bromomethylpyridine-2,3-dicarboxylic acid methyl ester . This compound is an intermediate in the synthesis of imidazolinones .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and pH. The optimal conditions for the bromination reaction are a temperature of 30°C and a pH of 7.0 . Environmental factors can influence the selectivity and yield of the bromination reaction .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

5-Methylpyridine-2,3-dicarboxylic acid plays a significant role in biochemical reactions, particularly in the synthesis of herbicides belonging to the imidazolinone class . It interacts with various enzymes and proteins, influencing their activity. For instance, it is involved in the bromination reaction where N-bromosuccinimide (NBS) is used as a brominating reagent . This interaction increases the polarity of the molecule, thereby activating the C-H bond of the alkane to obtain the halogen-substituted target product .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the synthesis of imidazolinones, which are crucial in various cellular processes . The compound’s interaction with enzymes and proteins can lead to changes in cellular metabolism and gene expression, thereby impacting overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It is involved in enzyme inhibition or activation, which can lead to changes in gene expression. The bromination reaction of this compound dimethyl ester (MPE) is a key step in the synthesis of imidazolinones, where NBS is used as a brominating reagent . This reaction is initiated by free radicals, and the activation energy of bromination of MPE is 37.02 kJ mol^-1 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the bromination reaction of this compound dimethyl ester (MPE) is a typical exothermic reaction, with apparent thermodynamics and kinetics playing a significant role in its stability and degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while at higher doses, it can lead to toxic or adverse effects. The threshold effects observed in these studies are crucial for determining the safe and effective dosage of the compound in various applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in the synthesis of imidazolinones highlights its importance in metabolic pathways related to herbicide production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins, affecting its localization and accumulation. The compound’s transport and distribution are essential for its activity and function in biological systems .

Propriétés

IUPAC Name |

5-methylpyridine-2,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4/c1-4-2-5(7(10)11)6(8(12)13)9-3-4/h2-3H,1H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPIJMXOJEHMTPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80886066 | |

| Record name | 2,3-Pyridinedicarboxylic acid, 5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80886066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Other Solid | |

| Record name | 2,3-Pyridinedicarboxylic acid, 5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS RN |

53636-65-0 | |

| Record name | 5-Methyl-2,3-pyridinedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53636-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Pyridinedicarboxylic acid, 5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053636650 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Pyridinedicarboxylic acid, 5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Pyridinedicarboxylic acid, 5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80886066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 5-Methylpyridine-2,3-dicarboxylic acid behave as a ligand in coordination complexes?

A1: this compound (H2mpda) acts as a multidentate ligand, meaning it can bind to metal ions through multiple atoms. In the study by [], H2mpda coordinates to lanthanide ions (lanthanum and praseodymium) in its deprotonated form (mpda2−). Interestingly, it exhibits three distinct coordination modes within the formed complexes, bridging multiple metal centers. This bridging action leads to the creation of two-dimensional layered structures in the resulting lanthanide coordination complexes. []

Q2: What insights do we have into the reactivity of this compound derivatives?

A2: While the provided abstracts don't contain specific results on reaction mechanisms, the second paper focuses on the bromination of the dimethyl ester of this compound. [] This suggests that the molecule, or at least its ester derivative, can undergo electrophilic aromatic substitution reactions, a common reaction type for aromatic compounds. Further investigation into the full text of the article would reveal the specific mechanism and kinetics of this bromination reaction.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,7-Diphenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B1316879.png)

![(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)methanol](/img/structure/B1316891.png)

![Oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetic acid](/img/structure/B1316893.png)

acetic acid](/img/structure/B1316894.png)